2-(Acetylamino)phenyl 2,4,5-trichlorobenzenesulfonate
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Overview
Description
2-(Acetylamino)phenyl 2,4,5-trichlorobenzenesulfonate is a chemical compound that features both an acetylamino group and a trichlorobenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)phenyl 2,4,5-trichlorobenzenesulfonate typically involves a nucleophilic substitution reaction. One common method involves the reaction between phenol and 2,4,5-trichlorobenzenesulfonyl chloride . The reaction is carried out under controlled conditions, often at low temperatures (273 K) initially, followed by room temperature for an extended period (12 hours) to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
2-(Acetylamino)phenyl 2,4,5-trichlorobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type for this compound, where nucleophiles attack the sulfonate group.
Oxidation and Reduction: These reactions can modify the functional groups attached to the aromatic rings.
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and phenols.
Oxidizing Agents: Such as potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can produce sulfonamide derivatives .
Scientific Research Applications
2-(Acetylamino)phenyl 2,4,5-trichlorobenzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Acetylamino)phenyl 2,4,5-trichlorobenzenesulfonate involves its interaction with nucleophiles. The sulfonate group acts as an electrophilic center, attracting nucleophiles and facilitating substitution reactions . The electronic nature of the substituents on the sulfonyl moiety and the basicity of the nucleophile play crucial roles in determining the reaction pathway and selectivity .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorobenzenesulfonic Acid Potassium Salt: Similar in structure but with a potassium salt instead of the acetylamino group.
Phenyl 2,4,5-trichlorobenzenesulfonate: Lacks the acetylamino group but shares the sulfonate and trichlorobenzene moieties.
Uniqueness
2-(Acetylamino)phenyl 2,4,5-trichlorobenzenesulfonate is unique due to the presence of both the acetylamino and trichlorobenzenesulfonate groups. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C14H10Cl3NO4S |
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Molecular Weight |
394.7 g/mol |
IUPAC Name |
(2-acetamidophenyl) 2,4,5-trichlorobenzenesulfonate |
InChI |
InChI=1S/C14H10Cl3NO4S/c1-8(19)18-12-4-2-3-5-13(12)22-23(20,21)14-7-10(16)9(15)6-11(14)17/h2-7H,1H3,(H,18,19) |
InChI Key |
DWOWJLQQPLGEMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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